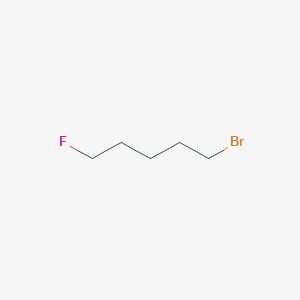

1-Bromo-5-fluoropentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-fluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYIZICPHREVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193682 | |

| Record name | Pentane, 1-bromo-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-97-6 | |

| Record name | 1-Bromo-5-fluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1-bromo-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-bromo-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-5-fluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-fluoropentane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Bromo-5-fluoropentane is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₅H₁₀BrF | [2] |

| Molecular Weight | 169.04 g/mol | [2] |

| CAS Number | 407-97-6 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 162 °C | [1][3] |

| Density | ~1.36 - 1.37 g/cm³ | [1] |

| Refractive Index (n20D) | ~1.44 | [1] |

| Flash Point | 50 °C | [3] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | [4] |

| Purity (typical) | ≥ 98% (GC) | [1] |

Spectral Data (Note on Availability)

A comprehensive search of scientific literature and chemical databases did not yield publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. While commercial suppliers confirm the identity and purity of their products, the raw spectral data is not typically disclosed. For research purposes, it is recommended that users acquire and interpret their own analytical data upon receipt of the compound. One supplier, Sigma-Aldrich, explicitly states that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and/or purity.

Synthesis of this compound

Several synthetic routes to this compound have been reported, generally involving the introduction of either the bromo or fluoro substituent onto a C5 backbone.

General Synthetic Pathways

Two common laboratory-scale methods are:

-

From 5-Bromopentan-1-ol: This method involves the fluorination of 5-Bromopentan-1-ol using a suitable fluorinating agent. One cited method uses diethylamino-sulfur trifluoride (DAST) in dichloromethane.[2]

-

From 1,5-Dibromopentane: This approach involves a nucleophilic substitution reaction where one of the bromine atoms is displaced by a fluoride ion.[5]

A general workflow for the synthesis starting from a pentanol derivative is illustrated below.

Caption: General workflow for synthesizing this compound.

Illustrative, Non-Specific Experimental Protocol (Adapted from similar syntheses)

Disclaimer: The following protocol is a generalized procedure adapted from syntheses of similar compounds and has not been verified for this compound. It is intended for illustrative purposes only. Researchers should consult relevant literature and perform their own optimization and safety assessments.

Objective: To synthesize this compound from 5-Bromopentan-1-ol.

Materials:

-

5-Bromopentan-1-ol

-

Diethylamino-sulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromopentan-1-ol in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to nucleophilic attack and Grignard reagent formation than the relatively inert C-F bond under typical conditions.

Nucleophilic Substitution Reactions

The bromine atom serves as a good leaving group in Sₙ2 reactions, allowing for the introduction of various nucleophiles at the C1 position while preserving the fluorine atom at C5.[4]

Caption: General scheme of nucleophilic substitution on this compound.

This reactivity is exploited in the synthesis of various pharmaceutical intermediates. For example, it is a key precursor in the preparation of ¹⁸F-labeled (anilido)piperidine derivatives, which are utilized as µ-opioid receptor imaging agents in Positron Emission Tomography (PET).[5][6]

Grignard Reagent Formation

The C-Br bond can readily undergo oxidative addition with magnesium metal to form the corresponding Grignard reagent, 5-fluoropentylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Caption: Pathway for Grignard reagent formation and subsequent reaction.

Applications in Drug Development and Materials Science

The ability to introduce a fluorinated pentyl chain is highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic properties of drug candidates.[1] Beyond pharmaceuticals, this compound is also used in the development of fluorinated polymers, which are known for their high chemical resistance and thermal stability, making them suitable for applications such as specialized coatings and sealants.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Signaling Pathways

No information was found in the searched literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role in the context of drug development and life sciences appears to be as a synthetic building block rather than a bioactive molecule itself.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the development of pharmaceuticals and fluorinated materials. Its bifunctional nature allows for selective reactions, making it an attractive tool for chemists. While a substantial amount of information exists regarding its physical properties and general reactivity, there is a notable absence of publicly available, detailed experimental protocols and spectral characterization data. This guide consolidates the current knowledge and highlights the areas where further data is needed to fully support its application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Pentane, 1-bromo-5-fluoro- | C5H10BrF | CID 120236 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-5-fluoropentane (CAS Number: 407-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a bifunctional organohalogen compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a bromine atom at one end of a five-carbon chain and a fluorine atom at the other, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of a wide range of molecules, particularly in the fields of pharmaceutical development and materials science. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, including detailed experimental protocols and data analysis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 407-97-6 | [1][2][3] |

| Molecular Formula | C₅H₁₀BrF | [1][2][3] |

| Molecular Weight | 169.04 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 162 °C | [1][3] |

| Density | 1.360 - 1.37 g/cm³ | [1][3] |

| Refractive Index (n20D) | 1.44 | [1] |

| Solubility | Soluble in methanol, slightly soluble in water. | [4][5] |

| SMILES | FCCCCBr | [6] |

| InChI Key | GMYIZICPHREVDH-UHFFFAOYSA-N | [6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the expected spectral features are described below based on the analysis of similar compounds and theoretical predictions.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene groups along the pentyl chain. The protons closest to the electronegative bromine and fluorine atoms will be the most deshielded and appear at higher chemical shifts (further downfield). The signal for the protons on the carbon adjacent to bromine (-CH₂Br) would likely appear as a triplet around 3.4 ppm. The protons on the carbon adjacent to fluorine (-CH₂F) would appear as a triplet of triplets around 4.5 ppm due to coupling with both the adjacent protons and the fluorine atom. The remaining methylene protons would appear as multiplets in the range of 1.5-2.0 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pentyl chain. The carbon attached to bromine (C-1) would be expected to resonate around 33 ppm, while the carbon attached to fluorine (C-5) would be significantly downfield, likely around 84 ppm, and would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other methylene carbons would appear at intermediate chemical shifts.[8]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene groups.

-

C-F stretching: A strong absorption band in the region of 1000-1100 cm⁻¹ due to the C-F bond stretching vibration.

-

C-Br stretching: A band in the lower frequency region, typically between 500-600 cm⁻¹, corresponding to the C-Br stretching vibration.

2.1.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 168 and 170. Common fragmentation patterns would involve the loss of bromine (M-Br)⁺ or fluorine (M-F)⁺, as well as cleavage of the carbon-carbon bonds.[9]

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are detailed below.

Synthesis from 5-Fluoropentan-1-ol

This method involves the bromination of 5-fluoropentan-1-ol using a suitable brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: 5-Fluoropentan-1-ol (1.0 eq) is dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane in the reaction flask and cooled in an ice bath.

-

Addition of Brominating Agent: Phosphorus tribromide (0.4 eq), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is cooled to room temperature and slowly poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Synthesis from 1,5-Dibromopentane

This method involves a nucleophilic substitution reaction where one of the bromine atoms in 1,5-dibromopentane is replaced by a fluorine atom using a fluoride salt like potassium fluoride (KF).

Experimental Protocol:

-

Reaction Setup: 1,5-Dibromopentane (1.0 eq) and potassium fluoride (1.2-1.5 eq) are added to a round-bottom flask containing a suitable high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or diethylene glycol. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to enhance the reaction rate.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 100-150 °C) and stirred vigorously for several hours. The reaction progress is monitored by GC.

-

Work-up: After completion, the reaction mixture is cooled and diluted with water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting mixture of this compound, unreacted 1,5-dibromopentane, and the difluorinated byproduct is separated by fractional distillation.

Key Reactions and Applications

This compound is a valuable precursor in various organic reactions, primarily exploiting the reactivity of the carbon-bromine bond.[10]

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the C-1 position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Example: Synthesis of 1-Azido-5-fluoropentane

Experimental Protocol:

-

Reaction Setup: this compound (1.0 eq) is dissolved in a polar aprotic solvent such as DMF. Sodium azide (NaN₃, 1.2-1.5 eq) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried, and the solvent is removed to yield 1-azido-5-fluoropentane, which can be further purified by distillation if necessary.[11]

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond in this compound can react with magnesium metal to form a Grignard reagent, 5-fluoropentylmagnesium bromide. This organometallic compound is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Experimental Protocol for Grignard Reagent Formation:

-

Apparatus: All glassware must be rigorously dried to exclude moisture. A three-necked flask is equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Magnesium turnings (1.1 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is added to initiate the reaction.

-

Formation: Once the reaction starts (indicated by bubbling and heat evolution), the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted. The resulting grey-black solution of the Grignard reagent is then used immediately in the next step.[12][13][14][15][16]

Example: Reaction with an Aldehyde (e.g., Benzaldehyde)

-

Reaction: The freshly prepared 5-fluoropentylmagnesium bromide solution is cooled in an ice bath. A solution of benzaldehyde (1.0 eq) in the same anhydrous solvent is added dropwise.

-

Work-up: After the addition, the reaction is stirred at room temperature for a period of time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting alcohol, 1-phenyl-6-fluorohexan-1-ol, can be purified by column chromatography or distillation.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in medicinal chemistry and drug discovery.

-

Introduction of Fluorine: The incorporation of fluorine into drug candidates can enhance their metabolic stability by blocking sites of oxidative metabolism. It can also increase their binding affinity to target proteins through favorable electrostatic interactions and improve their membrane permeability. This compound provides a convenient way to introduce a fluoropentyl moiety into a molecule.[1][10]

-

Radiolabeling for PET Imaging: A significant application of this compound is in the synthesis of precursors for positron emission tomography (PET) imaging agents. For example, it has been used in the preparation of ¹⁸F-labeled (anilido)piperidine derivatives that act as μ-opioid receptor imaging agents, which are crucial for studying neurological disorders and the effects of opioid drugs.[5][6][10]

-

Scaffold for Novel Compounds: The bifunctional nature of this compound allows for its use as a linker or scaffold in the construction of more complex molecules with potential therapeutic applications. The differential reactivity of the C-Br and C-F bonds can be exploited to build molecules in a stepwise manner.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a highly useful and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its bifunctional nature allows for a wide range of chemical transformations, enabling the introduction of the valuable fluoropentyl group into various molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pentane, 1-bromo-5-fluoro- | C5H10BrF | CID 120236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 407-97-6 | FB15229 | Biosynth [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Bromopentane(110-53-2) 13C NMR spectrum [chemicalbook.com]

- 9. PubChemLite - this compound (C5H10BrF) [pubchemlite.lcsb.uni.lu]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. adichemistry.com [adichemistry.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. benchchem.com [benchchem.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-5-fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoropentane is a halogenated alkane that serves as a critical building block in organic synthesis. Its bifunctional nature, possessing both a bromine and a fluorine atom, allows for selective chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] An understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring optimal reaction conditions, purification, and safe handling. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different experimental conditions.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C5H10BrF | - | - |

| Molecular Weight | 169.04 | g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | - | [1] |

| Boiling Point | 162 | °C | at 760 mmHg[1][2][3] |

| Melting Point | Not available | °C | The compound is a liquid at room temperature. |

| Density | 1.36 - 1.37 | g/cm³ | at 25 °C[1][2][4] |

| Refractive Index | 1.4406 | n20/D | [5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as methanol, ethanol, and ether. | - | [5][6][7][8] |

| Vapor Pressure | 2.89 | mmHg | at 25°C[6] |

| Flash Point | 50.1 | °C | [3][6] |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. A heating mantle or oil bath is used for controlled heating.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring that the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The heating mantle is turned on, and the liquid is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

-

Safety Precautions: this compound is flammable and may cause respiratory irritation.[4][9][10] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Determination of Density

Density is the mass of a substance per unit volume and is an important parameter for quality control and for calculations involving mass-volume relationships.

Methodology:

-

Apparatus: A pycnometer (a specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured again.

-

The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at that temperature.

-

-

Safety Precautions: Handle this compound in a fume hood. Avoid contact with skin and eyes.[11]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Methodology:

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

-

Safety Precautions: Ensure proper ventilation. Clean the prism carefully with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical compound like this compound.

Caption: Workflow for physical property characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 407-97-6 | FB15229 | Biosynth [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. carolinachemical.com [carolinachemical.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. chembk.com [chembk.com]

- 7. 1 bromo 5 fluoropentane | 6 Science [6science.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. georganics.sk [georganics.sk]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-5-fluoropentane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-5-fluoropentane, a key bifunctional intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and includes a diagram illustrating a common synthetic pathway.

Core Physicochemical Data

This compound is a colorless to light yellow liquid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀BrF | [2][3] |

| Molecular Weight | 169.04 g/mol | [2][3] |

| CAS Number | 407-97-6 | [2][3] |

| Boiling Point | 162 °C | [2] |

| Density | 1.360 - 1.37 g/cm³ | [1][2] |

| Refractive Index (n20D) | 1.44 | [1] |

| Flash Point | 50 °C | [2] |

| Solubility | Soluble in methanol, slightly soluble in water. | [4] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through several routes, including the fluorination of a corresponding alcohol or the selective halogen exchange of a dibromoalkane. A common and effective method involves the fluorination of 5-bromopentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3]

Logical Diagram of a Common Synthetic Route

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-fluoropentane

This technical guide provides a comprehensive overview of the boiling point and density of 1-bromo-5-fluoropentane, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Physicochemical Data of this compound

This compound (CAS No: 407-97-6) is a halogenated hydrocarbon with the molecular formula C₅H₁₀BrF.[1] It presents as a colorless to light yellow clear liquid.[2] The quantitative physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Boiling Point | 162 °C | [1][2][3][4] |

| Density | 1.360 g/cm³ | [1][3][4] |

| 1.37 g/mL | [2] | |

| 1.36 g/mL at 25 °C | [5] | |

| Molecular Weight | 169.04 g/mol | [2][6] |

| Refractive Index | 1.4406 | [1][4] |

| Flash Point | 50 °C | [3][4] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkanes like this compound, the boiling point is influenced by factors such as molecular weight and intermolecular forces (dipole-dipole interactions and van der Waals forces).[7][8] A common and effective method for determining the boiling point, especially with small sample sizes, is the Thiele tube method.[9]

Protocol: Thiele Tube Method

-

Sample Preparation: A small glass vial (e.g., a Durham tube) is filled approximately half-full with this compound. A capillary tube, sealed at one end, is inverted and placed into the vial with the open end submerged in the liquid.[9]

-

Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) to ensure even heat distribution.[9]

-

Heating: The Thiele tube is gently heated at the side arm. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[9]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature has slightly surpassed the boiling point of the sample.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[9] This temperature reading is recorded as the observed boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

The density of a substance is its mass per unit volume. For a liquid such as this compound, this can be accurately determined by measuring the mass of a known volume of the liquid.[10][11]

Protocol: Mass-Volume Measurement

-

Mass of Empty Container: An empty, dry, and clean graduated cylinder or pycnometer is weighed using an analytical balance. The mass is recorded.[10]

-

Volume Measurement: A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[10] For higher accuracy, a pycnometer of a known volume can be used.

-

Mass of Container with Liquid: The graduated cylinder or pycnometer containing the liquid is reweighed, and the mass is recorded.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density = Mass / Volume[12]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. The measurement is often performed at a standard temperature, such as 25 °C.[5]

-

Replicates: To ensure accuracy and precision, the measurement should be repeated multiple times, and the average density should be reported.[10]

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for determining the key physicochemical properties of this compound.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 407-97-6 | FB15229 | Biosynth [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. carolinachemical.com [carolinachemical.com]

- 6. Pentane, 1-bromo-5-fluoro- | C5H10BrF | CID 120236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chm.uri.edu [chm.uri.edu]

- 12. homesciencetools.com [homesciencetools.com]

Solubility of 1-Bromo-5-fluoropentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-5-fluoropentane in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases, this document focuses on providing a strong theoretical framework based on the known behavior of haloalkanes, alongside detailed, adaptable experimental protocols for determining its solubility in a laboratory setting.

Core Concepts: Physicochemical Properties and Solubility Profile

This compound (C₅H₁₀BrF) is a colorless to pale yellow liquid with a molecular weight of approximately 169.04 g/mol , a boiling point of about 162 °C, and a density in the range of 1.303 to 1.37 g/cm³.[1][2][3] Its structure, featuring a five-carbon chain with two different halogen substituents, dictates its solubility characteristics. The principle of "like dissolves like" is the primary determinant of its solubility. The alkyl chain makes it lipophilic, favoring dissolution in non-polar organic solvents. The presence of the carbon-bromine and carbon-fluorine bonds introduces polarity, allowing for some interaction with polar solvents. However, it is only slightly soluble in water.[1][4][5]

Based on its structure and the general solubility of haloalkanes, this compound is expected to be soluble in a range of common organic solvents. Qualitative reports indicate its solubility in ethanol, ether, methanol, acetone, and benzene.[4][6]

Data Presentation: Solubility of this compound

Table 1: Quantitative Solubility of this compound in Various Organic Solvents (User-Generated Data)

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Non-Polar Solvents | |||||

| Hexane | |||||

| Toluene | |||||

| Diethyl Ether | |||||

| Polar Aprotic Solvents | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Polar Protic Solvents | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol |

Experimental Protocols: Determining the Solubility of this compound

The following is a detailed, generalized protocol based on the widely accepted "shake-flask" method, which is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method can be adapted for determining the solubility of a liquid solute like this compound.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight caps (e.g., screw caps with PTFE septa)

-

Syringe filters (PTFE, 0.22 µm or 0.45 µm)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) or other suitable analytical instrumentation (e.g., HPLC).

Procedure:

-

Preparation of the Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials. The exact amount is not critical, but there must be a visible excess of the solute phase after equilibration.

-

Carefully add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation. A distinct layer of undissolved this compound should be visible.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pipette or syringe. It is crucial not to disturb the undissolved solute layer.

-

Filter the collected aliquot through a syringe filter to remove any microscopic droplets of the undissolved solute.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method) to determine the concentration of this compound.

-

-

Data Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationships between the key factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-5-fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-5-fluoropentane is a bifunctional haloalkane that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its distinct reactivity, characterized by a terminal bromine and a chemically robust fluorine atom, allows for selective functionalization, making it an attractive intermediate for introducing fluorinated pentyl moieties into complex molecules.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, including its physical and spectroscopic properties, and details its participation in key reaction classes such as nucleophilic substitutions and organometallic formations. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][3] A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 407-97-6 | [1][4] |

| Molecular Formula | C₅H₁₀BrF | [1][4] |

| Molecular Weight | 169.04 g/mol | [1][4] |

| Boiling Point | 162 °C | [1][5] |

| Density | 1.36 - 1.37 g/mL | [1][3] |

| Refractive Index (n20D) | 1.44 | [1] |

| Flash Point | 50.1 °C | [5] |

| Solubility | Soluble in organic solvents such as ether and acetone. | [2] |

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. While publicly available spectra are limited, typical spectral characteristics can be inferred from related compounds and general principles.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene groups. The protons alpha to the bromine atom (-CH₂Br) would appear most downfield, influenced by the electronegativity of bromine. The protons alpha to the fluorine atom (-CH₂F) would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The chemical shifts of protons on carbons adjacent to halogens are influenced by the electronegativity of the halogen.[6]

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pentyl chain. The carbon bonded to bromine (C-Br) will be significantly shifted downfield, while the carbon bonded to fluorine (C-F) will also be downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic C-H stretching vibrations around 2850-3000 cm⁻¹. A key feature would be the C-F stretching vibration, typically observed in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, generally between 500 and 600 cm⁻¹.

1.1.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7] Fragmentation patterns would likely involve the loss of bromine and fluorine atoms, as well as cleavage of the pentyl chain.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond, which is significantly more labile than the carbon-fluorine bond. This allows for selective reactions at the C1 position.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[8] The primary nature of the alkyl halide favors a bimolecular pathway. The presence of the fluorine atom at the 5-position has a modest electron-withdrawing effect, which can slightly influence the reaction rate.

General Workflow for Nucleophilic Substitution:

Caption: Generalized workflow for nucleophilic substitution reactions.

2.1.1. Reaction with Thiocyanate

A classic Sₙ2 reaction involves the displacement of the bromide with a thiocyanate salt to form 5-fluoropentyl thiocyanate.[8]

Experimental Protocol: Synthesis of 5-Fluoropentyl Thiocyanate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Nucleophile Addition: Add potassium thiocyanate (1.2 eq).

-

Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Typical Conditions | Yield |

| Azide | NaN₃ | 1-Azido-5-fluoropentane | DMF, 80-100 °C | Good to Excellent |

| Cyanide | NaCN | 6-Fluorohexanenitrile | DMSO, 90 °C | Moderate to Good |

| Hydroxide | NaOH | 5-Fluoropentan-1-ol | Aqueous/Organic Biphasic | Moderate |

| Alkoxide | RONa | 1-Alkoxy-5-fluoropentane | Corresponding Alcohol, Reflux | Good |

Grignard Reagent Formation and Reactions

The carbon-bromine bond in this compound is susceptible to the formation of a Grignard reagent upon treatment with magnesium metal in an anhydrous ether solvent. The resulting 5-fluoropentylmagnesium bromide is a potent nucleophile and a strong base.

Logical Flow of Grignard Reagent Formation and Subsequent Reaction:

Caption: Formation and reaction pathway of 5-fluoropentylmagnesium bromide.

Experimental Protocol: Preparation of 5-Fluoropentylmagnesium Bromide and Reaction with an Aldehyde

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.

-

Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel. Maintain a gentle reflux. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

Table 3: Expected Products from Grignard Reactions

| Electrophile | Product after Work-up | Product Class |

| Formaldehyde | 6-Fluorohexan-1-ol | Primary Alcohol |

| Other Aldehydes (RCHO) | 1-Substituted-6-fluorohexan-1-ol | Secondary Alcohol |

| Ketones (RCOR') | 1,1-Disubstituted-6-fluorohexan-1-ol | Tertiary Alcohol |

| Esters (RCOOR') | 1,1-Disubstituted-6-fluorohexan-1-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | 6-Fluorohexanoic acid | Carboxylic Acid |

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of organic molecules.

-

Pharmaceuticals: The introduction of a fluorinated alkyl chain can enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles.[1]

-

PET Imaging Agents: It is a key precursor in the synthesis of ¹⁸F-labeled compounds, such as (anilido)piperidine derivatives, which are used as μ-opioid receptor imaging agents in Positron Emission Tomography (PET) scans.

-

Materials Science: It is utilized in the development of fluorinated polymers, which exhibit desirable properties such as chemical resistance and thermal stability.[1]

Conclusion

This compound is a highly useful and versatile synthetic intermediate. Its reactivity is primarily dictated by the carbon-bromine bond, which readily participates in nucleophilic substitution and Grignard reactions, while the carbon-fluorine bond remains largely inert under these conditions. This differential reactivity allows for the selective introduction of the 5-fluoropentyl group into a wide array of molecules, a feature that is particularly valuable in the fields of medicinal chemistry and materials science. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. carolinachemical.com [carolinachemical.com]

- 4. Pentane, 1-bromo-5-fluoro- | C5H10BrF | CID 120236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Bromo-5-fluoropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-bromo-5-fluoropentane, a halogenated alkane with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and correlation charts. Detailed experimental protocols for obtaining such data are also provided, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | Triplet of Triplets | 2H | -CH₂-F |

| ~3.41 | Triplet | 2H | -CH₂-Br |

| ~1.90 | Quintet | 2H | -CH₂-CH₂Br |

| ~1.75 | Quintet | 2H | -CH₂-CH₂F |

| ~1.55 | Sextet | 2H | Br-CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~83.8 (doublet, ¹JCF ≈ 165 Hz) | -CH₂-F |

| ~33.5 | -CH₂-Br |

| ~32.0 | -CH₂-CH₂Br |

| ~29.8 (doublet, ²JCF ≈ 20 Hz) | -CH₂-CH₂F |

| ~24.5 | Br-CH₂-CH₂-CH₂- |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2960-2850 | Strong | C-H stretch |

| 1470-1430 | Medium | C-H bend (scissoring) |

| 1300-1150 | Strong | C-H wag (-CH₂X) |

| 1150-1000 | Strong | C-F stretch |

| 725-500 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 168/170 | Moderate | [M]⁺ (Molecular ion, bromine isotopes) |

| 89 | High | [M - Br]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and MS data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the signals in ¹H NMR provides the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid): A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[1]

-

Instrument Setup: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.[2]

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form a molecular ion.[3]

-

Mass Analysis: The ions are accelerated and deflected by a magnetic or electric field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[3]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-5-fluoropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 1-Bromo-5-fluoropentane, a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand the associated risks to implement appropriate safety measures.

GHS Hazard Statements:

Signal Word: Warning[1][2][3][4]

Pictograms:

-

Exclamation mark (GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe storage and handling.

| Property | Value |

| CAS Number | 407-97-6 |

| Molecular Formula | C₅H₁₀BrF |

| Molecular Weight | 169.04 g/mol [5] |

| Appearance | Colorless to light yellow clear liquid[5] |

| Boiling Point | 162 °C[5][6] |

| Density | 1.36 g/mL at 25 °C[4][6] |

| Refractive Index | n20D 1.44[5] |

| Solubility | Slightly soluble in water.[6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

-

Skin Protection:

-

Respiratory Protection: Use only in a well-ventilated area.[1][3][7] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type A Brown conforming to EN14387).[7]

Safe Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][3]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][3][7] Avoid breathing mist, gas, or vapors.[1][3][7]

-

Grounding: Ground and bond containers when transferring material to prevent electrostatic discharge.[8]

-

Tools: Use non-sparking tools.[3]

Storage Protocol

-

Location: Store in a dry, cool, and well-ventilated place.[1][3][7]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3][7] If breathing is difficult, give oxygen.[1][2][3] If not breathing, give artificial respiration.[1][2][3] Seek immediate medical attention.[1][2][3]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][7] If skin irritation occurs, get medical advice/attention.[1][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][3][7] Remove contact lenses, if present and easy to do.[2][3][7] Continue rinsing.[2][3][7] Seek immediate medical attention.[2][7]

-

Ingestion: Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or poison control center immediately.[1][3]

Fire Fighting Protocol

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][3] Water spray can be used to cool fire-exposed containers.[8][9]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide may be generated by thermal decomposition.[2][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[1][3] Evacuate personnel to safe areas.[1][3] Wear appropriate personal protective equipment.[1][2][3] Remove all sources of ignition.[1][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[2][3]

-

Containment and Cleaning: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[7][9] Collect and arrange for disposal in suitable, closed containers.[1][3][7] Use spark-proof tools and explosion-proof equipment.[3]

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Toxicity Information

Detailed toxicological properties of this compound have not been fully investigated.[2][7] However, based on the available data, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][7] It is also considered harmful if swallowed, inhaled, or in contact with skin.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[1][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

This guide is intended to provide comprehensive safety information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this compound before use.

References

- 1. echemi.com [echemi.com]

- 2. georganics.sk [georganics.sk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. carolinachemical.com [carolinachemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to Commercial Sourcing of 1-Bromo-5-fluoropentane for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the experimental workflow. 1-Bromo-5-fluoropentane (CAS No. 407-97-6), a halogenated alkane, serves as a versatile intermediate and building block in organic synthesis.[1] It is particularly valuable for introducing a fluoropentyl moiety into molecules, which can enhance the biological activity, stability, and pharmacokinetic properties of drug candidates.[1] This guide provides an overview of commercial suppliers and key technical data for this compound.

Chemical Properties and Specifications

This compound is a colorless to light yellow liquid.[1] Its structure allows for selective functionalization, making it beneficial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it has been used in the preparation of ¹⁸F-labeled (anilido)piperidine derivatives intended as imaging agents for μ-opioid receptors.[2][3] The bromine atom acts as a good leaving group for nucleophilic substitution reactions, while the fluorine atom can alter the compound's lipophilicity and metabolic stability.[1][4]

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 407-97-6 | [1][2] |

| Molecular Formula | C₅H₁₀BrF | [1][2][4] |

| Molecular Weight | 169.04 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 162 °C | [1][3] |

| Density | ~1.36 - 1.37 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D ~1.44 | [1][3] |

| InChI Key | GMYIZICPHREVDH-UHFFFAOYSA-N | [2] |

| SMILES | FCCCCCBr | [2] |

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. Availability ranges from gram-scale quantities suitable for initial research to kilogram-scale for larger development projects. Pricing is subject to change and may vary based on quantity and supplier. The following table summarizes offerings from several prominent commercial suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 99% | 1 g |

| Sigma-Aldrich (AldrichCPR) | Not specified¹ | 1 g |

| Biosynth | Not specified | 0.01 kg, 0.025 kg |

| Carolina Chemical | ≥98.0% | 500 g, 1 kg |

| Chem-Impex | ≥98% (GC) | Inquire for pack sizes |

| Shaanxi Bloom Tech Co., Ltd. | Not specified | Bulk/Wholesale |

| Unilong | Not specified | 180 kg/drum , custom packaging |

¹ Sigma-Aldrich notes that for this AldrichCPR product, analytical data is not collected and the buyer assumes responsibility for confirming purity.

Experimental and Procurement Workflow

The successful integration of a chemical reagent like this compound into a research pipeline involves a structured process from initial identification to final experimental use. This workflow ensures that the procured material meets the necessary quality standards for reproducible and reliable results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound CAS 407-97-6 - Chemical Supplier Unilong [unilongindustry.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. This compound ≥98.0% 1kg | eBay [ebay.com]

- 6. carolinachemical.com [carolinachemical.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoropentane from 1,5-dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-5-fluoropentane from 1,5-dibromopentane, a key intermediate in the development of various pharmaceutical compounds. The core of this process lies in a selective nucleophilic substitution reaction, where one bromine atom of the starting material is replaced by a fluorine atom. This guide details the prevalent methodologies, offers a specific experimental protocol, and presents the relevant quantitative data in a structured format.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of fluorinated analogues of biologically active molecules. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. The synthesis from the readily available 1,5-dibromopentane offers a practical and efficient route to this important intermediate.

The primary synthetic strategy involves a nucleophilic substitution reaction where a fluoride anion displaces a bromide anion. To achieve selective monofluorination and avoid the formation of the difluorinated byproduct, careful control of reaction conditions is crucial. Phase-transfer catalysis has emerged as a highly effective method for this transformation, enabling the reaction to proceed under milder conditions with high yields.

Reaction Pathway and Mechanism

The synthesis of this compound from 1,5-dibromopentane is a classic example of a Finkelstein reaction, a type of nucleophilic substitution. The overall transformation is depicted below:

Br-(CH₂)₅-Br + F⁻ → F-(CH₂)₅-Br + Br⁻

The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion acts as the nucleophile and attacks one of the carbon atoms bearing a bromine atom. The bromide ion, being a good leaving group, is displaced. To facilitate the reaction, a phase-transfer catalyst is often employed to transport the fluoride ions from the solid or aqueous phase to the organic phase where the 1,5-dibromopentane is dissolved.

Experimental Protocol

The following protocol is based on the well-established work of Landini et al. in the field of phase-transfer catalysis.

Materials:

-

1,5-Dibromopentane (Br(CH₂)₅Br)

-

Potassium Fluoride (KF), anhydrous, finely powdered

-

Hexadecyltributylphosphonium bromide (C₁₆H₃₃P(C₄H₉)₃Br)

-

Acetonitrile (CH₃CN) or Water (H₂O)

Procedure:

-

Reaction Setup: A mixture of 1,5-dibromopentane (0.1 mol), finely powdered potassium fluoride (0.3 mol), and hexadecyltributylphosphonium bromide (0.01 mol) in either acetonitrile (150 ml) or water (70 ml) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Execution: The mixture is vigorously stirred and heated to reflux. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the organic phase.

-

Work-up: After the reaction is complete (typically after several hours), the reaction mixture is cooled to room temperature. The solid potassium bromide is filtered off.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by distillation to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound under phase-transfer catalysis conditions as described by Landini et al.

| Parameter | Value |

| Reactants | |

| 1,5-Dibromopentane | 0.1 mol |

| Potassium Fluoride | 0.3 mol |

| Phase-Transfer Catalyst | 0.01 mol |

| Solvent | |

| Acetonitrile | 150 ml |

| or Water | 70 ml |

| Reaction Conditions | |

| Temperature | Reflux |

| Product Information | |

| Yield | High (specific yield depends on reaction time) |

| Boiling Point | 162-164 °C |

| Refractive Index (n²⁰/D) | 1.4452 |

Signaling Pathways and Logical Relationships

The logical relationship in this synthesis revolves around the principle of phase-transfer catalysis, which enables the transport of the fluoride nucleophile across the phase boundary to react with the organic substrate.

Conclusion

The synthesis of this compound from 1,5-dibromopentane via phase-transfer catalyzed nucleophilic substitution is a robust and efficient method. This guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully implement this important transformation. The use of a phase-transfer catalyst is key to achieving high yields under relatively mild conditions, making this a preferred route for the preparation of this versatile fluorinated building block. Careful adherence to the experimental protocol and purification procedures will ensure the desired product is obtained in high purity.

electrophilicity of carbon attached to bromine in 1-Bromo-5-fluoropentane

An In-depth Technical Guide to the Electrophilicity of the Carbon-Bromine Bond in 1-Bromo-5-fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract